4-iodo-2-oxo-1H-pyridine-3-carboxylic acid
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Overview
Description
4-iodo-2-oxo-1H-pyridine-3-carboxylic acid is an organic compound with the molecular formula C6H4INO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by an iodine atom, and the hydrogen atom at the 2-position is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-2-oxo-1H-pyridine-3-carboxylic acid typically involves the iodination of 2-hydroxynicotinic acid. One common method is the Sandmeyer reaction, where 2-hydroxynicotinic acid is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 4-iodo-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted nicotinic acids can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields 4-iodo-2-pyridinecarboxylic acid.
Coupling Products: Biaryl compounds are formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-iodo-2-oxo-1H-pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-iodo-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
- 2-Hydroxy-4-chloronicotinic acid
- 2-Hydroxy-4-bromonicotinic acid
- 2-Hydroxy-4-fluoronicotinic acid
Comparison: 4-iodo-2-oxo-1H-pyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom increases the compound’s molecular weight and influences its reactivity and biological activity. Compared to its chloro, bromo, and fluoro counterparts, the iodo derivative often exhibits higher reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C6H4INO3 |
---|---|
Molecular Weight |
265.01 g/mol |
IUPAC Name |
4-iodo-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4INO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
KFSCTEKZULFOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1I)C(=O)O |
Origin of Product |
United States |
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